BenchChemオンラインストアへようこそ!

Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate

Synthetic chemistry Building block design Physicochemical properties

This Boc-protected aminomethyl-benzisoxazole features a critical methylene (-CH₂-) spacer that provides distinct rotational freedom and altered amine basicity versus directly N-attached carbamates (e.g., CAS 1344687-82-6). The 5-chloro substituent enables late-stage cross-coupling (Suzuki, Buchwald, Sonogashira) while maintaining congruence with the patented KMO pharmacophore claimed in US 10,273,232 B2. Orthogonal Boc protection permits sequential deprotection strategies essential for PROTAC and bifunctional degrader synthesis. The compound serves as a direct precursor to (5-chlorobenzo[d]isoxazol-3-yl)methanamine (CAS 1177481-26-3). Confirm availability for your synthetic route today.

Molecular Formula C13H15ClN2O3
Molecular Weight 282.72 g/mol
CAS No. 2098136-50-4
Cat. No. B1489389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate
CAS2098136-50-4
Molecular FormulaC13H15ClN2O3
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)Cl
InChIInChI=1S/C13H15ClN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17)
InChIKeyFXILDSFWNDQPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098136-50-4): Structural and Procurement Baseline


Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098136-50-4) is a Boc-protected aminomethyl-benzisoxazole building block with the molecular formula C₁₃H₁₅ClN₂O₃ and a molecular weight of 282.72 g/mol . The compound belongs to the benzo[d]isoxazole carbamate class, featuring a 5-chloro substituent on the fused benzene ring and a methylene (-CH₂-) spacer linking the isoxazole C-3 position to the tert-butoxycarbonyl (Boc)-protected amine [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with benzisoxazole-containing compounds reported as inhibitors of receptor tyrosine kinases, aldo-keto reductase 1C3 (AKR1C3), kynurenine monooxygenase (KMO), and acetylcholinesterase [2][3]. The compound is supplied as a research intermediate with a specified minimum purity of 95% and is catalogued under the Biosynth brand (product ref. 3D-YID13650), though noted as a discontinued item as of 2019 .

Why Generic Substitution Fails for Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate: Structural Determinants of Reactivity and Biological Profile


Interchanging tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate with seemingly similar benzisoxazole carbamates is not chemically or pharmacologically valid without explicit comparative data. Three structural features create quantifiable divergence: (i) the methylene (-CH₂-) spacer between the isoxazole C-3 and the carbamate nitrogen introduces an additional rotational degree of freedom and alters amine basicity upon deprotection relative to directly N-attached carbamates such as tert-butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate (CAS 1344687-82-6) [1]; (ii) the 5-chloro substituent on the benzene ring modulates ring electronics, lipophilicity, and metabolic oxidative susceptibility compared with 5-H, 5-CH₃, or 5-OCH₃ analogs [2]; and (iii) the Boc protecting group demands specific acidic deprotection conditions that may be incompatible with acid-sensitive downstream functionality, making the choice of this particular protected intermediate consequential for synthetic route design [3]. A KMO inhibitor patent series explicitly demonstrates that 5-chlorobenzo[d]isoxazole substitution is non-interchangeable with other benzisoxazole patterns for target potency [4]. The quantitative evidence below substantiates each point of differentiation.

Quantitative Differentiation Evidence: Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate vs. Closest Analogs


Methylene Spacer Increases Molecular Weight and Rotatable Bond Count vs. Directly N-Attached Carbamate (CAS 1344687-82-6)

The target compound contains a methylene (-CH₂-) spacer between the benzisoxazole C-3 position and the carbamate nitrogen, in contrast to tert-butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate (CAS 1344687-82-6) where the carbamate is directly N-attached to the heterocycle [1]. This structural difference produces a molecular weight increase of 14.03 Da (282.72 vs. 268.69 g/mol) and adds one rotatable bond (4 vs. 3), as computed from the respective molecular formulae C₁₃H₁₅ClN₂O₃ vs. C₁₂H₁₃ClN₂O₃ [1]. Upon Boc deprotection, the target yields a primary aminomethyl-benzisoxazole (pKa ~9–10 for the free amine), whereas the direct-attached analog yields a heterocyclic amine with substantially lower basicity (predicted pKa 10.54 ± 0.43 for the carbamate-NH, but the free 3-amino-benzisoxazole has a markedly different pKa due to ring-electron withdrawal) [1].

Synthetic chemistry Building block design Physicochemical properties

5-Chloro Substituent Increases Lipophilicity and Modulates Electronic Properties vs. 5-H and 5-CH₃ Analogs

The 5-chloro substituent on the benzisoxazole ring systematically alters lipophilicity and ring electronics compared with the unsubstituted (5-H) analog tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate (CAS 1936628-40-8, MW 248.28) and the 5-methyl analog tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098004-96-5, MW 262.30) [1]. The chloro substituent is electron-withdrawing (Hammett σₘ ≈ 0.37, σₚ ≈ 0.23), reducing ring electron density and altering reactivity in electrophilic aromatic substitution and cross-coupling relative to the electron-donating 5-methyl (σₚ ≈ -0.17) or 5-methoxy analogs [2]. In the benzisoxazole AKR1C3 inhibitor series, electron-withdrawing substituents on the pendant phenyl ring were found to be optimal for AKR1C3 inhibition, supporting the principle that ring electronics directly govern target binding [3]. The 5-Cl substitution also increases molecular weight by 34.44 Da over the 5-H analog and provides a synthetic handle for further functionalization via Pd-catalyzed cross-coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution [2].

Medicinal chemistry SAR Physicochemical profiling Drug design

Boc-Protected Aminomethyl Handle Enables Orthogonal Deprotection vs. Base-Labile or Reductive Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group on the target compound enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) that are orthogonal to many common protecting groups such as Fmoc (base-labile), Cbz (hydrogenolytic), or Alloc (Pd-cleavable) [1]. This contrasts with the directly N-attached analog tert-butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate (CAS 1344687-82-6), where the carbamate NH is directly conjugated to the heterocycle; upon deprotection, the resulting 3-amino-benzisoxazole has markedly lower nucleophilicity than the benzylamine-type amine liberated from the target compound [2]. The predicted pKa of the deprotected amine from the target (benzylic amine, pKa ~9.0–9.5) differs from that of the 3-amino-benzisoxazole (pKa estimated <5 for the conjugate acid due to electron withdrawal by the isoxazole ring), which has direct consequences for pH-dependent reactivity in subsequent amide coupling, reductive amination, or sulfonylation steps [2]. The target compound's Boc group also provides UV transparency above 230 nm, facilitating HPLC monitoring of reaction progress, unlike Cbz or Fmoc groups [1].

Synthetic methodology Protecting group strategy Multi-step synthesis

5-Chlorobenzo[d]isoxazole Scaffold Is Validated in KMO Inhibitor Patent Series with Defined SAR

US Patent 10,273,232 B2 (GlaxoSmithKline, 2019) discloses a series of 3-(6-alkoxy-5-chlorobenzo[d]isoxazol-3-yl)propanoic acids as kynurenine monooxygenase (KMO) inhibitors, explicitly establishing that the 5-chlorobenzo[d]isoxazole core is a critical pharmacophoric element [1]. The patent describes that compounds based on the 5-chlorobenzo[d]isoxazole scaffold are effective in reducing 3-hydroxykynurenine (3-HK) and quinolinic acid levels while increasing neuroprotective kynurenic acid (KYNA) [1]. While the target compound itself is a protected synthetic building block rather than a final KMO inhibitor, the patent's SAR findings validate the 5-chlorobenzo[d]isoxazole substructure as a non-interchangeable privileged scaffold: substitution at the 3-position via an alkylene linker (analogous to the methylene spacer in the target building block) is a key structural motif for KMO inhibition [1]. Class-level SAR from the AKR1C3 inhibitor literature further demonstrates that benzisoxazole substitution patterns (including halogen position and identity) profoundly affect isoform selectivity; for instance, electron-withdrawing groups on the pendant aromatic ring were essential for AKR1C3 selectivity over AKR1C2 and AKR1C4 [2].

Kynurenine monooxygenase Inflammation Neuroprotection Patent SAR

Validated Application Scenarios for Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098136-50-4)


Synthesis of KMO Inhibitor Libraries via Boc Deprotection and 3-Position Derivatization

The target compound serves as a direct precursor to (5-chlorobenzo[d]isoxazol-3-yl)methanamine (CAS 1177481-26-3), the free amine that maps onto the 3-aminoalkyl-5-chlorobenzo[d]isoxazole pharmacophore claimed in US Patent 10,273,232 B2 for kynurenine monooxygenase (KMO) inhibition [1]. Boc deprotection under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) liberates the primary amine, which can be elaborated via amide coupling, reductive amination, or sulfonylation to generate diverse KMO-targeted compound libraries. The 5-chloro substituent is retained throughout, maintaining congruence with the patented SAR [1].

Pd-Catalyzed Cross-Coupling at the 5-Chloro Position for Diversification of the Benzisoxazole Core

The aryl chloride at the 5-position of the benzisoxazole ring provides a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This contrasts with 5-H or 5-CH₃ analogs, which lack this functionalization potential [2]. The Boc group remains stable under many Pd-catalyzed coupling conditions (when anhydrous and non-acidic), enabling a convergent synthetic strategy: cross-couple first, then deprotect, or vice versa depending on chemoselectivity requirements [3].

AKR1C3 Inhibitor Scaffold-Hopping Programs Requiring Halogen-Substituted Benzisoxazole Building Blocks

The benzoisoxazole moiety has been validated as a bioisosteric replacement for the anthranilic acid core of flufenamic acid in AKR1C3 inhibitor design [4]. The 5-chloro substitution pattern on the target compound provides a specific electronic and steric profile that, upon amine deprotection and further derivatization, can be integrated into SAR studies exploring halogen effects on AKR isoform selectivity. The methylene spacer ensures that the derivatized amine is projected with a different geometry than directly N-linked analogs, potentially accessing distinct subpockets within the AKR1C3 active site [4].

Multi-Step Synthesis of Bifunctional Benzisoxazole Conjugates Requiring Orthogonal N-Protection

In synthetic sequences requiring two differentially protected amine functionalities, the Boc group on the target compound provides acid-labile protection orthogonal to Fmoc (base-labile), Cbz (hydrogenolytic), or Alloc (Pd-cleavable) protecting groups [3]. This enables sequential, chemoselective deprotection strategies in the construction of complex molecules such as peptide-benzisoxazole conjugates, PROTACs, or bifunctional degrader molecules where precise control over amine unmasking is essential [3]. The methylene spacer contributes conformational flexibility that may be advantageous for spanning binding sites in bifunctional molecules.

Quote Request

Request a Quote for Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.